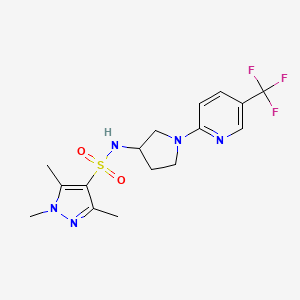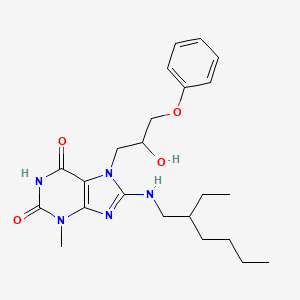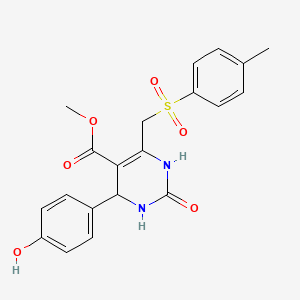
1,3,5-trimethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves multistep reactions starting from simple precursors. For instance, the synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides involves starting from 4-chloropyridine-3-sulfonamide and proceeding through intermediates such as N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates, which are then converted to the desired triazole derivatives . Similarly, the synthesis of 1-sulfonylpyrroles is achieved through regioselective attack on 2-propynyl-allyl hybrid cations, followed by an intramolecular amino-Michael reaction to form the pyrrole framework . These methods highlight the complexity and creativity involved in constructing such molecules.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to various heterocyclic frameworks. X-ray crystallography and structural superposition studies have been used to elucidate the binding modes of these compounds to their biological targets, such as carbonic anhydrases . The precise arrangement of functional groups within these molecules is critical for their biological activity and interaction with enzymes.
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives is influenced by the presence of multiple reactive sites within the molecule. For example, the interaction of sulfonamides with 4-trimethyl-siloxy-(5E)-hexen-2-ynoates under Lewis acid catalysis leads to the formation of pyrrole derivatives . The reactivity of these compounds can be harnessed to create a diverse array of heterocyclic compounds with potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for their biological activity and pharmacokinetic profile. The presence of a trifluoromethyl group, as seen in some of the synthesized compounds, can significantly affect these properties by increasing the lipophilicity of the molecule . The characterization of these compounds typically involves techniques such as FT-IR and NMR spectroscopy, which provide detailed information about the functional groups present and the overall molecular conformation .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
A study by Tucker et al. (2015) describes the development of a parallel medicinal chemistry protocol for the efficient and selective synthesis of heterocyclic sulfonamides, including pyrazole-4-sulfonamides, demonstrating the utility of a sulfur-functionalized aminoacrolein derivative. This approach expands the reactivity to provide rapid access to heterocyclic sulfonyl fluorides, such as pyrimidines and pyridines, indicating a method for synthesizing compounds with similar structures to the mentioned sulfonamide (Tucker, Chenard, & Young, 2015).
Biological Evaluation and Potential Applications
Penning et al. (1997) detailed the synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives, focusing on their ability to inhibit cyclooxygenase-2 (COX-2). Although the specific compound is not directly mentioned, the structural similarities suggest potential applications in anti-inflammatory research (Penning et al., 1997).
Antimicrobial and Anticancer Activities
Sulfonamides have been studied for their antimicrobial and anticancer activities. For example, Kucukoglu et al. (2016) investigated polymethoxylated-pyrazoline benzene sulfonamides for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. Such studies indicate the potential of sulfonamides in therapeutic applications (Kucukoglu et al., 2016).
Advanced Material Applications
Beyond biological applications, the structural framework of sulfonamides, including pyrazole derivatives, has implications in materials science. For instance, magnetic graphene oxide anchored with sulfonic acid demonstrates the innovative use of sulfonamide chemistry in catalysis and materials synthesis, as reported by Zhang et al. (2016), highlighting the versatility of sulfonamide compounds in various scientific domains (Zhang et al., 2016).
Propiedades
IUPAC Name |
1,3,5-trimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O2S/c1-10-15(11(2)23(3)21-10)27(25,26)22-13-6-7-24(9-13)14-5-4-12(8-20-14)16(17,18)19/h4-5,8,13,22H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDSWHAOZSKOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2500086.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone](/img/structure/B2500087.png)
![(3-Propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2500088.png)
![2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2500089.png)
![(Z)-2-cyano-N-[4-(ethylsulfonylamino)phenyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2500091.png)


![5-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2500095.png)
![2-phenyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2500098.png)


![2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B2500106.png)

![N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2500108.png)